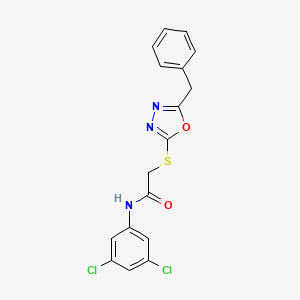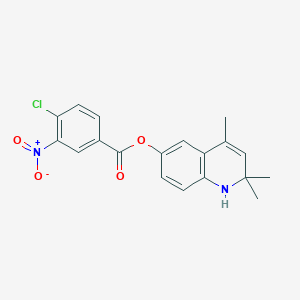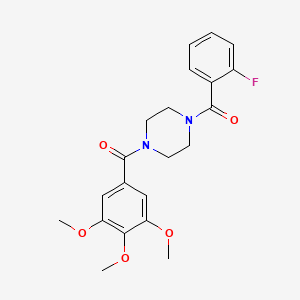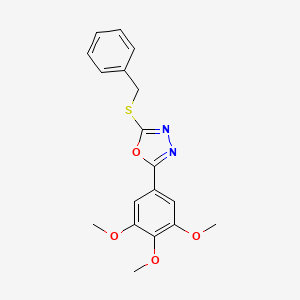![molecular formula C21H23FN2O5 B3572359 (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B3572359.png)
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone
Übersicht
Beschreibung
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group and a trimethoxybenzoyl-substituted piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trimethoxybenzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the trimethoxybenzoyl-substituted piperazine.
Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate certain signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone is unique due to its specific combination of a fluorinated phenyl group and a trimethoxybenzoyl-substituted piperazine moiety
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)21(26)24-9-7-23(8-10-24)20(25)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQPURHQISCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3572285.png)
![N-{4-[(5-chloro-4-methoxy-6-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3572303.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3572315.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3572316.png)
![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B3572317.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3572327.png)
![2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B3572335.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3572343.png)
![2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid](/img/structure/B3572351.png)
![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B3572357.png)


